2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride
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Overview
Description
2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that can cross the blood-brain barrier and has been shown to enhance the delivery of various biologically active molecules to the brain.
Mechanism Of Action
2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is believed to enhance the delivery of biologically active molecules to the brain by interacting with cell surface receptors known as low-density lipoprotein receptors (LDLRs). 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride binds to these receptors and is internalized by the cell, allowing the attached molecule to be delivered to the brain.
Biochemical And Physiological Effects
2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been shown to have a number of biochemical and physiological effects. For example, 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been shown to enhance the uptake of various molecules by cells, including peptides, proteins, and nucleic acids. 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has also been shown to enhance the transport of molecules across the blood-brain barrier, which is a major obstacle to the delivery of drugs to the brain.
Advantages And Limitations For Lab Experiments
One major advantage of 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is its ability to enhance the delivery of biologically active molecules to the brain, which has important implications for the treatment of various neurological disorders. However, 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride also has some limitations. For example, 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride can be toxic at high concentrations, and its effects can be variable depending on the specific molecule being delivered.
Future Directions
There are many potential future directions for research involving 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride. One area of interest is the development of new methods for delivering biologically active molecules to the brain using 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride. Another area of interest is the investigation of the potential therapeutic applications of 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, particularly in the treatment of neurological disorders. Additionally, further research is needed to better understand the mechanism of action of 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride and its effects on the brain.
Synthesis Methods
2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a catalyst such as acetic acid. The resulting product is then treated with a reagent such as oxalyl chloride to form the corresponding acid chloride, which can be reacted with the amino acid proline to yield 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride.
Scientific Research Applications
2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been extensively used in scientific research as a tool to enhance the delivery of various biologically active molecules to the brain. For example, 2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been used to improve the delivery of peptides, proteins, and nucleic acids to the brain, which has important implications for the treatment of various neurological disorders.
properties
IUPAC Name |
[2-(3-chlorophenyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-12-5-1-4-11(10-12)14-7-3-9-18(14)15(19)13-6-2-8-17-13;/h1,4-5,10,13-14,17H,2-3,6-9H2;1H/t13-,14?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYFLJKAFTNKM-GPFYXIAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride |
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